molecular formula C12H17NO B11903314 1-(Benzyloxy)-3,3-dimethylazetidine CAS No. 86044-00-0

1-(Benzyloxy)-3,3-dimethylazetidine

Cat. No.: B11903314
CAS No.: 86044-00-0
M. Wt: 191.27 g/mol
InChI Key: GBUVYBSSGNEQEP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,3-dimethylazetidine is a chemical compound featuring a strained four-membered azetidine ring, a structure of high interest in modern drug discovery for its potential to improve the physicochemical properties of drug candidates. The azetidine ring is substituted with a benzyloxy group and two methyl groups at the 3-position, making it a valuable and versatile chiral building block or intermediate in organic synthesis and pharmaceutical research. The 3,3-dimethyl substitution on the azetidine ring introduces steric hindrance and conformational rigidity, which can be leveraged to fine-tune the metabolic stability and binding affinity of target molecules. Azetidine derivatives are frequently explored in medicinal chemistry as key scaffolds. For instance, similar 3,3-dimethylazetidine carboxyclic acid derivatives are documented as intermediates in chemical synthesis , while other azetidine-containing compounds are being investigated in patent literature for their application as kinase inhibitors, highlighting the therapeutic relevance of this structural motif . The benzyloxy (Cbz-like) protecting group is a common feature in synthetic organic chemistry, often used to protect amines during multi-step synthesis. As such, this compound is ideally suited for the development of novel pharmacologically active molecules, serving as a precursor for the synthesis of more complex structures. Researchers can utilize this building block to create novel chemical entities for screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86044-00-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3,3-dimethyl-1-phenylmethoxyazetidine

InChI

InChI=1S/C12H17NO/c1-12(2)9-13(10-12)14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

GBUVYBSSGNEQEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)OCC2=CC=CC=C2)C

Origin of Product

United States

Reactivity and Reaction Pathways of 1 Benzyloxy 3,3 Dimethylazetidine and Its Derivatives

Reactions at the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a focal point for a variety of chemical transformations, including nucleophilic substitution and the manipulation of the protective benzyloxy group.

Nucleophilic Substitution and Functionalization Reactions

The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, enabling a range of functionalization reactions. These reactions are fundamental for elaborating the core structure and introducing diverse functionalities. Common electrophiles that react with the azetidine nitrogen include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The quaternization of the azetidine nitrogen can occur when treated with alkylating agents. For instance, the reaction of 1,1,3,3-tetramethylazetidinium iodide with organolithium reagents has been studied, indicating that the azetidinium ion is susceptible to nucleophilic attack. osti.gov While the specific reactivity of 1-(benzyloxy)-3,3-dimethylazetidine is not detailed, analogous reactions with alkyl halides would lead to the formation of quaternary azetidinium salts.

Table 1: Representative Nucleophilic Substitution Reactions at the Azetidine Nitrogen

ElectrophileProduct TypeGeneral Conditions
Alkyl Halide (R-X)Quaternary Azetidinium SaltInert solvent (e.g., ether, acetonitrile)
Acyl Chloride (RCOCl)N-Acylazetidinium SaltBase (e.g., triethylamine), inert solvent
Sulfonyl Chloride (RSO₂Cl)N-Sulfonylazetidinium SaltBase (e.g., pyridine), inert solvent

This table presents plausible reactions based on the general reactivity of azetidines.

Protective Group Manipulation (Deprotection of Benzyloxy Moiety)

The benzyloxy group serves as a common protecting group for the nitrogen atom. Its removal is a crucial step in many synthetic sequences, unmasking the secondary amine for further functionalization. The deprotection of benzyl (B1604629) ethers and N-benzyl groups is well-established and can be achieved under various conditions. organic-chemistry.org

Catalytic hydrogenation is a standard and efficient method for cleaving the N-O bond of the benzyloxy group. organic-chemistry.org This reaction typically proceeds under a hydrogen atmosphere in the presence of a palladium catalyst, yielding the deprotected azetidine and toluene (B28343) as a byproduct.

Oxidative cleavage offers an alternative deprotection strategy. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often under neutral or mildly acidic conditions. organic-chemistry.orgclockss.org The reaction of a 9-p-methoxybenzylcarbazole with DDQ resulted in debenzylation, demonstrating the utility of this reagent for cleaving benzyl-type protecting groups. clockss.org

Table 2: Conditions for Deprotection of the Benzyloxy Group

MethodReagents and ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, solvent (e.g., ethanol, methanol)3,3-Dimethylazetidine (B189357)
Oxidative CleavageDDQ, solvent (e.g., CH₂Cl₂, toluene), often with water3,3-Dimethylazetidine
Acid-Mediated CleavageStrong acids (e.g., TFA)3,3-Dimethylazetidine

This table is based on general methods for benzyl group deprotection. organic-chemistry.orgclockss.org

Ring-Opening Reactions of the Azetidine Core

The strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions. ambeed.com This reactivity provides a pathway to linear amino alcohols and other functionalized acyclic compounds.

Nucleophile-Induced Ring Opening

Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by the substituents on the ring. In the case of this compound, nucleophilic attack is expected to occur at the less sterically hindered carbon atom. The reaction of 1,1,3,3-tetramethylazetidinium iodide with butyllithium (B86547) has been shown to yield a variety of ring-opened products, indicating the susceptibility of the azetidinium ring to nucleophilic attack. osti.gov

Electrophile-Mediated Ring Opening

Activation of the azetidine nitrogen by an electrophile enhances the ring's susceptibility to nucleophilic attack, facilitating ring-opening. For instance, acylation of the nitrogen atom can be followed by ring-opening with a suitable nucleophile. A study on the photoredox-catalyzed ring-opening of cyclic ethers with benzyl bromides provides a parallel for how electrophilic activation can precede ring cleavage, although this specific methodology applies to ethers. cas.cn

Reactions Involving the Benzyloxy Moiety

Beyond its role as a protecting group, the benzyloxy moiety can participate in its own set of reactions. The aromatic ring can undergo electrophilic aromatic substitution, and the benzylic C-H bonds can be susceptible to oxidation or radical reactions. The synthesis of benzyloxy chalcones, for example, involves the reaction of benzyloxy benzaldehyde, showcasing that the benzyloxy group can be a stable part of a molecule undergoing other transformations. nih.gov

Table 3: Potential Reactions of the Benzyloxy Moiety

Reaction TypeReagents and ConditionsPotential Product Feature
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃/H₂SO₄), Lewis acid catalystSubstituted phenyl ring
Benzylic OxidationOxidizing agent (e.g., KMnO₄, PCC)Benzaldehyde or benzoic acid derivative

This table outlines general reactions applicable to a benzyloxy group.

Cleavage Mechanisms of Benzyl Ethers

The benzyl ether moiety in this compound serves as a protective group for the hydroxylamine (B1172632) nitrogen. Its removal is a critical step in the further functionalization of the azetidine ring. The cleavage of benzyl ethers can be accomplished through several mechanisms, primarily hydrogenolysis and acid-mediated cleavage.

Hydrogenolysis: This is a common and mild method for cleaving benzyl ethers. youtube.com The reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This process, known as hydrogenolysis, breaks the carbon-oxygen bond, yielding the deprotected alcohol (in this case, a hydroxylamine) and toluene as a byproduct. youtube.comyoutube.com The reaction is typically clean, high-yielding, and allows for the selective deprotection of benzyl ethers in the presence of other ether types. youtube.com

Acid-Mediated Cleavage: Benzyl ethers can also be cleaved using strong acids. youtube.com However, this method is less selective than hydrogenolysis and can lead to side reactions, especially with a strained ring system like azetidine. The high ring strain of azetidines makes them susceptible to ring-opening reactions under acidic conditions. rsc.orgrsc.org For instance, N-benzyl-4-aryl-azetidin-2-ones undergo ring opening with triflic acid. researchgate.net

Table 1: Common Cleavage Methods for Benzyl Ethers

Cleavage Method Reagents Byproducts Key Features
Hydrogenolysis H₂, Pd/C Toluene Mild conditions, high yield, selective for benzyl ethers. youtube.comyoutube.com
Acid-Mediated Cleavage Strong acids (e.g., HBr, triflic acid) Varies Can be harsh and may induce ring-opening in strained systems. youtube.comresearchgate.net
Oxidative Cleavage DDQ, CAN (for p-methoxybenzyl ethers) Varies More common for electron-rich benzyl ethers. nih.gov

Transformations of the Benzyl Group in the Presence of the Azetidine Ring

While complete cleavage of the benzyl group is a common transformation, other reactions can modify the benzyl group while it remains attached to the azetidine nitrogen. These transformations must be compatible with the strained azetidine ring. For example, electrophilic aromatic substitution on the benzene (B151609) ring of the benzyl group could be performed, provided the reaction conditions are not strongly acidic to avoid ring opening.

In some cases, the N-benzyl group participates in rearrangement or cyclization reactions. For example, the treatment of N-benzyl-4-aryl-azetidinones with triflic acid can lead to the formation of 5-aryl-benzazepin-3-ones through a process involving the benzyl group. researchgate.net Although this example involves an azetidinone, it illustrates the potential for the benzyl group to be involved in skeletal rearrangements.

A key aspect of the chemistry of N-substituted azetidines is the potential for ring transformations, where the azetidine ring itself is altered. rsc.org The N-benzyl group can influence the course of these reactions.

Impact of 3,3-Dimethyl Substitution on Azetidine Reactivity

The presence of two methyl groups at the 3-position of the azetidine ring in this compound has a profound impact on its reactivity. These effects can be categorized as steric and electronic.

Steric Hindrance Effects

The gem-dimethyl group introduces significant steric bulk around the azetidine ring. This steric hindrance can influence the approach of reagents to the ring and its substituents. For instance, reactions at the C2 and C4 positions of the azetidine ring may be sterically hindered. This can affect the rate and stereochemical outcome of reactions.

The steric bulk of gem-dimethyl groups can also influence the conformation of the azetidine ring and its substituents, which in turn can affect reactivity. In other systems, increased steric hindrance has been shown to lead to longer molecular diffusion distances and can impact the binding energies between molecules. nih.gov Similarly, for 3,3-dimethylazetidine derivatives, the bulky dimethyl groups can shield the azetidine nitrogen, potentially modulating its nucleophilicity and basicity.

Electronic Effects on Ring Strain and Reactivity

Azetidines are characterized by significant ring strain, which is a major driver of their reactivity. rsc.orgrsc.org This strain arises from the deviation of the bond angles from the ideal tetrahedral angle. The introduction of substituents can alter this ring strain.

Studies on other small ring compounds have shown that gem-dimethyl substitution can lead to a decrease in ring strain energy. For example, gem-dimethyl substitution on cyclopropanes and cyclobutanes can lower the strain energy by 6-10 kcal/mol. nih.gov This effect, known as the Thorpe-Ingold effect, is attributed to the compression of the exocyclic bond angles, which in turn allows the endocyclic bond angles to move closer to their ideal values, thus relieving some of the ring strain.

A lower ring strain in 3,3-dimethylazetidine compared to the unsubstituted parent compound would imply a slight decrease in the driving force for ring-opening reactions. pitt.edu However, the azetidine ring remains a reactive moiety due to its inherent strain. rsc.org The electronic effect of the methyl groups themselves is that of weak electron donation, which can slightly increase the electron density of the ring.

Table 2: Effects of 3,3-Dimethyl Substitution on Azetidine Properties

Property Effect of 3,3-Dimethyl Group Consequence for Reactivity
Steric Hindrance Increased bulk around the azetidine ring. Hinders approach of reagents to the ring; influences reaction rates and stereochemistry. nih.gov
Ring Strain Potential decrease in ring strain energy (Thorpe-Ingold effect). May slightly decrease the driving force for ring-opening reactions compared to unsubstituted azetidine. nih.gov
Electronic Effect Weak electron-donating nature of methyl groups. Slightly increases electron density in the ring.

Theoretical and Computational Studies of 1 Benzyloxy 3,3 Dimethylazetidine

Conformational Analysis and Energy Landscapes

The presence of the gem-dimethyl group at the C3 position significantly influences the ring's conformation. These bulky groups can introduce steric hindrance, which in turn affects the puckering of the azetidine (B1206935) ring and the orientation of the N-benzyloxy substituent. Computational studies on related 3,3-disubstituted azetidines have shown that the ring can adopt various puckered conformations, and the energy barrier between these conformations is relatively low.

The N-benzyloxy group adds another layer of conformational complexity. The orientation of the benzyl (B1604629) group relative to the azetidine ring is determined by the torsion angles around the N-O and O-CH₂ bonds. The interplay between the ring puckering and the benzyloxy group's orientation leads to a multifaceted energy landscape with several local minima. High-level quantum mechanical calculations would be required to accurately map this landscape and identify the global minimum energy conformation.

A representative, albeit simplified, view of the conformational possibilities is the interplay between the axial and equatorial positioning of the benzyloxy group with respect to the pseudo-plane of the puckered azetidine ring. The gem-dimethyl groups at C3 would likely favor a conformation that minimizes steric clashes with the N-substituent.

Table 1: Calculated Relative Energies of Postulated Conformers of 1-(Benzyloxy)-3,3-dimethylazetidine

ConformerAzetidine Ring PuckeringN-Benzyloxy OrientationRelative Energy (kcal/mol)
APuckeredPseudo-equatorial0.00
BPuckeredPseudo-axial2.5
CPlanarN/A5.8

Note: The data in this table are hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted azetidines. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of this compound. These calculations can elucidate the distribution of electron density, the nature of molecular orbitals, and the strength of chemical bonds.

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, and its hybridization is influenced by the ring strain and the electronegative oxygen atom of the benzyloxy group. The N-O bond is a key feature, and its electronic nature can be analyzed through Natural Bond Orbital (NBO) analysis. This analysis would likely reveal a significant polarization of the N-O bond, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent oxygen, reflecting the nucleophilic character of the nitrogen lone pair. The LUMO, conversely, is likely to be associated with the antibonding orbitals of the C-N and N-O bonds within the strained ring, as well as the π* orbitals of the benzene (B151609) ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment2.1 D
Mulliken Charge on N+0.25
Mulliken Charge on O-0.35

Note: These values are estimations based on calculations of similar N-alkoxyamine structures and would need to be confirmed by specific calculations for the target molecule.

Computational Mechanistic Studies of Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can help to identify the most plausible reaction pathways, transition state structures, and activation energies. A common route to N-substituted azetidines involves the cyclization of γ-haloamines or the reaction of a suitable amine with a 1,3-dihalide.

For instance, a potential synthesis could involve the reaction of 3,3-dimethyl-1,3-propanediol, which would be converted to a dihalide or a cyclic sulfate, followed by reaction with O-benzylhydroxylamine. Computational modeling of this process could compare the energetics of different leaving groups and reaction conditions to optimize the synthesis.

Furthermore, computational studies can investigate the reactivity of this compound. A key reaction of N-benzyloxy compounds is the cleavage of the N-O bond, often through hydrogenolysis. Theoretical calculations can model the interaction of the molecule with a catalyst surface (e.g., Palladium on carbon) and map the potential energy surface for the N-O bond scission. This would provide valuable information on the reaction mechanism and the factors influencing its efficiency.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can explore the conformational space of this compound in different environments, such as in a vacuum or in a solvent.

These simulations would reveal the time-dependent fluctuations of the azetidine ring puckering and the rotations around the N-O and O-CH₂ bonds. By analyzing the trajectory of the atoms over time, it is possible to identify the most populated conformational states and the rates of interconversion between them. This information is crucial for understanding how the molecule's shape adapts to its surroundings and how its flexibility might influence its interactions with other molecules.

For example, an MD simulation in an aqueous solution could show how water molecules interact with the polar N-O group and the hydrophobic benzyl and dimethyl groups, and how these interactions affect the conformational preferences of the molecule.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and materials science for designing molecules with desired properties. While specific biological or material applications for this compound are not extensively documented, computational SAR methods can be hypothetically applied to explore its potential.

If this compound were a scaffold for a series of bioactive molecules, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA and CoMSIA) could be employed. These methods correlate variations in the chemical structure of a series of analogs with their biological activity. For example, modifications could be made to the benzyl group (e.g., introducing substituents on the aromatic ring) or the dimethyl groups.

Computational docking studies could also be performed if a specific biological target were identified. These simulations would predict the binding mode and affinity of this compound and its analogs to the active site of a protein. The results of such studies would guide the synthesis of new derivatives with improved potency and selectivity. Even without a known target, computational profiling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be performed to assess the drug-likeness of the scaffold. nih.gov Studies on other azetidine-containing compounds have shown that this ring system can be a valuable component in developing CNS-focused libraries. nih.govacs.org The conformational restriction induced by the azetidine ring can influence the biological activity of molecules. nih.gov

Advanced Spectroscopic and Mechanistic Characterization of 1 Benzyloxy 3,3 Dimethylazetidine and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(Benzyloxy)-3,3-dimethylazetidine, ¹H and ¹³C NMR would provide the primary evidence for its constitution by identifying the chemical environments of each hydrogen and carbon atom.

The expected ¹H NMR spectrum would feature distinct signals for the benzylic protons (O-CH₂-Ph), the aromatic protons of the phenyl group, the non-equivalent protons on the azetidine (B1206935) ring, and the two methyl groups. The gem-dimethyl groups at the C3 position are expected to show a single signal, as they are chemically equivalent. The protons on the C2 and C4 positions of the azetidine ring would likely appear as multiplets. The benzylic protons would typically be observed as a singlet, while the phenyl group protons would appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. Key signals would include those for the methyl groups, the quaternary C3 carbon, the C2/C4 carbons of the azetidine ring, the benzylic carbon, and the carbons of the phenyl ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted values based on known chemical shift ranges for similar functional groups and structures.

Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Proton-C(CH₃)₂~1.2-
ProtonAzetidine CH₂ (C2/C4)~3.5 - 3.8-
ProtonBenzylic O-CH₂~4.7-
ProtonAromatic C-H~7.2 - 7.4-
Carbon-C(CH₃)₂-~25
Carbon-C(CH₃)₂-~35
CarbonAzetidine CH₂ (C2/C4)-~60
CarbonBenzylic O-CH₂-~75
CarbonAromatic C-H-~127 - 129
CarbonAromatic Quaternary C-~138

Dynamic NMR spectroscopy can be employed to study conformational changes, such as the puckering of the azetidine ring or restricted rotation around the N-O bond. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. researchgate.net At low temperatures, the interconversion between different conformers might be slow on the NMR timescale, leading to separate signals for atoms in different environments. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal. researchgate.net Analysis of these changes allows for the determination of the energy barriers for these dynamic processes. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a synthesized compound and for monitoring the progress of a reaction. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, which can be used to confirm its elemental composition. Using a soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as its protonated molecular ion, [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which provides structural information. The fragmentation of this compound would likely involve cleavage of the relatively weak benzyl-oxygen bond or fragmentation of the azetidine ring.

Furthermore, mass spectrometry is exceptionally useful for real-time reaction monitoring, particularly when coupled with flow chemistry systems. durham.ac.uk An online mass spectrometer can continuously sample a reaction mixture, allowing for the detection of starting materials, intermediates, products, and by-products as a function of time. durham.ac.uk This approach enables rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield of the desired product and ensure safe operation by detecting potentially hazardous intermediates. durham.ac.uk This method of selected reaction monitoring (SRM) provides high sensitivity and selectivity for targeted compounds. nih.govnih.gov

Expected Mass Spectrometry Fragments for this compound

This table outlines plausible fragments and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment IonStructureExpected m/z
Molecular Ion [M]⁺C₁₂H₁₇NO⁺191.27
Protonated Molecule [M+H]⁺C₁₂H₁₈NO⁺192.27
Loss of Phenyl (C₆H₅)[M-C₆H₅]⁺114.20
Benzyl (B1604629) Cation[C₇H₇]⁺91.13
Dimethylazetidine Fragment[C₅H₁₀N]⁺84.15

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous and precise data on bond lengths, bond angles, and torsional angles. researchgate.net

This method is particularly crucial for establishing the absolute stereochemistry of chiral molecules. While this compound itself is achiral, derivatives with stereocenters could be unambiguously assigned using X-ray crystallography, often through the use of anomalous dispersion. nih.gov

The technique also offers profound conformational insights. For this compound, crystallography would reveal the precise conformation of the four-membered azetidine ring. Such rings are typically not planar and adopt a puckered conformation to relieve ring strain. The crystallographic data would quantify the degree of this puckering. Furthermore, it would show the spatial orientation of the bulky 3,3-dimethyl groups and the N-benzyloxy substituent relative to the ring. This structural information is invaluable for understanding the molecule's reactivity and interactions. For comparison, the crystal structure of a related compound, an azetidine-2-one derivative, was successfully determined, revealing details of its conformation and stereochemistry. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. These include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹.

C-O stretching: A strong band corresponding to the C-O single bond stretch of the benzyloxy group would be expected in the 1250-1000 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the azetidine ring would likely appear in the 1250-1020 cm⁻¹ range.

Aromatic C=C bending: Characteristic bands for the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is most sensitive to polar bonds, Raman is often more effective for analyzing non-polar, symmetric bonds. Thus, it could provide clearer signals for the C-C backbone of the azetidine ring and the aromatic ring. A comprehensive vibrational analysis often involves comparing experimental IR and Raman spectra with theoretical spectra calculated using computational methods. mdpi.com

Key Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
StretchingAromatic C-H3100 - 3000
StretchingAliphatic C-H (CH₃, CH₂)3000 - 2850
BendingAromatic C=C1600 - 1450
StretchingC-O (Ether)1250 - 1000
StretchingC-N (Amine)1250 - 1020

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

Understanding the mechanism of a chemical reaction—the detailed step-by-step process of bond breaking and forming—often requires the use of advanced spectroscopic techniques. To elucidate the formation or subsequent reactions of this compound, several methods could be employed.

Isotope labeling is a powerful technique where an atom in a reactant is replaced by one of its isotopes (e.g., replacing ¹H with ²H, or deuterium). The position of the isotopic label in the product can then be determined by NMR or mass spectrometry, providing direct evidence for specific bond formations or rearrangements. rsc.org For instance, using a deuterated benzyl alcohol in the synthesis could help confirm the reaction pathway by tracking the deuterium (B1214612) atom.

As mentioned previously, online reaction monitoring by techniques like mass spectrometry or NMR allows for the direct observation of reactive intermediates. durham.ac.uk These are often short-lived species that cannot be isolated but are crucial components of the reaction mechanism. Detecting an intermediate provides strong support for a proposed pathway. The combination of kinetic studies, where the reaction rate is measured under various conditions, with direct spectroscopic observation provides a powerful approach to fully characterizing a reaction mechanism.

Applications of 1 Benzyloxy 3,3 Dimethylazetidine and Its Derivatives in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The azetidine (B1206935) ring, particularly when substituted, provides a rigid scaffold that can introduce specific stereochemistry into a target molecule. The synthesis of chiral molecules is of paramount importance in drug discovery, and building blocks that can impart this chirality are highly sought after. researchgate.net The "benzyloxy" group in 1-(benzyloxy)-3,3-dimethylazetidine can serve as a handle for further functionalization or can be removed at a later stage in a synthetic sequence.

While direct asymmetric syntheses utilizing this compound as the primary chiral source are not extensively documented in readily available literature, the principles of using related chiral building blocks are well-established. For instance, the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones has been achieved through radical-type cross-coupling reactions, demonstrating the utility of the benzyloxy moiety in guiding stereoselective transformations. nih.gov In these syntheses, the presence of a chiral catalyst directs the formation of one enantiomer over the other, leading to products with high enantiomeric excess. nih.gov

Furthermore, chiral DMAP (4-dimethylaminopyridine) derivatives have been synthesized and employed in the enantioselective synthesis of benzazetidines, highlighting the importance of chiral catalysts in creating stereochemically defined azetidine-containing molecules. researchgate.net The synthesis of enantiomerically enriched dihydroquinazolinones has also been accomplished using chiral benzimidazole-derived phosphoric acids as organo-Brønsted acid catalysts. researchgate.net These examples underscore the potential of using chiral derivatives of this compound, or employing chiral catalysts in reactions involving this substrate, to access complex, enantioenriched molecules. The strain inherent in the azetidine ring can also be harnessed to drive reactions that form new carbon-carbon bonds, contributing to the construction of intricate molecular architectures. escholarship.org

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a central focus of organic chemistry. rsc.orgnih.gov The this compound scaffold can serve as a versatile starting material for the construction of more complex heterocyclic systems. The strained four-membered ring can undergo ring-opening or ring-expansion reactions to generate larger, more diverse heterocyclic structures.

For example, the Staudinger ketene-imine cycloaddition is a powerful method for the synthesis of β-lactams, which are themselves important nitrogen-containing heterocycles. nih.gov This reaction could potentially be adapted to use imines derived from this compound to create novel β-lactam structures.

Moreover, the synthesis of various nitrogen-containing heterocycles often relies on the use of multifunctional building blocks. researchgate.net this compound, with its protected nitrogen and potential for further functionalization, fits this description. The synthesis of amido-linked pyrazolyl benzoxazoles, benzothiazoles, and benzimidazoles showcases the strategy of combining different heterocyclic motifs to generate novel compounds with potential biological activity. researchgate.net Similarly, a method for synthesizing 3-aminobenzisoxazoles and 2-aminobenzoxazoles has been developed using a cyclic nitrenoid precursor strategy, demonstrating the intricate ways in which nitrogen heterocycles can be assembled. researchgate.net

The following table illustrates the synthesis of a series of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones, showcasing a method for constructing complex nitrogen-containing spiro-heterocycles.

EntrySubstituent (R1)Substituent (R2)ProductYield (%)
1HH22a75
24-MeH23a72
34-OMeH24a78
44-FH25a80
54-ClH26a82

Precursor for Pharmacologically Relevant Scaffolds

The search for new drugs is a driving force in organic synthesis, and nitrogen-containing heterocycles are a particularly fruitful area of investigation. nih.govorgsyn.org The this compound core is an attractive starting point for the development of novel pharmacologically active compounds. The benzyloxy group, for instance, is a known pharmacophore in a variety of bioactive molecules, including inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov

The synthesis of benzyloxy chalcones and their evaluation as MAO-B inhibitors has demonstrated that the position of the benzyloxy group can significantly influence activity. nih.gov This highlights the potential for fine-tuning the pharmacological properties of derivatives of this compound.

Furthermore, the azetidine ring itself is a component of many biologically active compounds. nih.gov The synthesis of multifunctional spirocyclic azetidines and their incorporation into the structure of the anesthetic drug Bupivacaine has led to analogues with increased activity and reduced toxicity. nih.gov This demonstrates the value of the azetidine scaffold in medicinal chemistry.

The table below presents data on the asymmetric synthesis of chiral 3-benzyloxy-1-phenyl-quinazolinones, which are of interest for their potential biological activities. nih.gov

EntryStyrene DerivativeProductYield (%)Enantiomeric Excess (ee, %)
1Styrene(S)-9a2891
23-Methylstyrene(S)-9b3188
34-Methylstyrene(S)-9c5585
43-Chlorostyrene(R)-13a'8381
53-Trifluoromethylstyrene(R)-13b8882

Integration into Macrocyclic and Constrained Systems

Macrocycles and other constrained molecular architectures are of significant interest in drug discovery due to their unique conformational properties and ability to interact with challenging biological targets. mdpi.combeilstein-journals.org The rigid nature of the this compound unit makes it an excellent candidate for incorporation into such systems, where it can serve to restrict conformational flexibility and pre-organize the molecule for binding.

The synthesis of spirocyclic systems is one way to create constrained molecules. A patent describes the preparation of 2-benzyl-7,7-dimethyl-6,8-dioxa-2-aza-spiro researchgate.netcam.ac.uknonane as an intermediate for 3-carboxy azetidine, illustrating a synthetic route to a spirocyclic system containing a related azetidine core. google.com The synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction is another example of the construction of complex spiro-heterocycles. nih.gov

While direct examples of the incorporation of this compound into macrocycles are not prevalent in the literature, strategies for the diversity-oriented synthesis of macrocycles often rely on building blocks with orthogonal functional groups that can be selectively manipulated. cam.ac.uk The benzyloxy group and the secondary amine of the azetidine ring (after deprotection) in this compound could serve as such handles for macrocyclization reactions. The synthesis of spiropyrrolidine-grafted macrocycles through 1,3-dipolar cycloaddition reactions demonstrates the creative ways in which complex, polycyclic systems can be assembled. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for azetidines often involve multi-step sequences that may lack efficiency or employ harsh reagents. researchgate.netorganic-chemistry.org Future research should prioritize the development of more direct and environmentally benign routes to 1-(benzyloxy)-3,3-dimethylazetidine. One promising avenue is the exploration of catalytic methods, such as copper-catalyzed photoinduced cyclizations or rhodium-catalyzed ring expansions of aziridines, which have shown success for other substituted azetidines. nih.govresearchgate.net Additionally, adapting multicomponent reactions could provide a highly efficient, one-pot approach to this and other structurally diverse azetidines. acs.org The development of modular strategies, perhaps leveraging novel azetidinylation reagents, would allow for the late-stage introduction of the azetidine (B1206935) motif, a highly desirable feature in drug discovery. chemrxiv.orgrsc.orgchemrxiv.org

Exploration of New Reactivity Modes and Transformations

The strained four-membered ring of this compound is a key feature that can be exploited for a variety of chemical transformations. researchgate.net Future studies should investigate its participation in reactions that are either unknown or underexplored for this class of compounds. For instance, visible-light-mediated aza Paternò-Büchi reactions, which have been successfully applied to other imines and alkenes to form functionalized azetidines, could be a powerful tool. researchgate.netnih.govresearchgate.net The unique electronic properties conferred by the N-benzyloxy group may also lead to novel ring-opening or ring-expansion reactions, providing access to a wider range of nitrogen-containing heterocycles. researchgate.net Furthermore, exploring the diastereoselective conversion of related azetidine nitrones could open up pathways to densely substituted and stereochemically complex azetidine derivatives. nih.gov

Advanced Computational Modeling for Predictive Synthesis

The synthesis of strained ring systems like azetidines can be challenging to optimize through purely experimental means. mit.edu Advanced computational modeling offers a powerful tool to predict reaction outcomes and guide synthetic efforts. mit.eduacs.org By employing techniques such as density functional theory (DFT), researchers can calculate transition state energies and frontier molecular orbital interactions to understand and predict the feasibility of different synthetic pathways. nih.govmit.edu For example, computational models can help identify suitable reactants and photocatalysts for light-driven azetidine synthesis by predicting which combinations will have closely matched excited-state energy levels. mit.edu This predictive capability can significantly reduce the amount of trial-and-error experimentation required, accelerating the discovery of efficient and selective syntheses for compounds like this compound. mit.edu

Integration with Modern Catalyst Design and Discovery

The development of novel catalysts is crucial for unlocking new reactivity and improving the efficiency of known transformations. Future research should focus on designing and discovering catalysts specifically tailored for the functionalization of this compound. This could involve the development of chiral catalysts for enantioselective reactions, such as the ring-opening of azetidines, which has been demonstrated with squaramide hydrogen-bond donors. acs.org Furthermore, the integration of high-throughput screening methods can accelerate the identification of optimal catalysts for specific transformations. acs.org The synergy between rational catalyst design, informed by computational modeling, and high-throughput experimentation holds immense potential for advancing the chemistry of this and other azetidine derivatives.

High-Throughput Screening for New Chemical Space Exploration

High-throughput screening (HTS) is a powerful methodology for exploring vast chemical libraries to identify compounds with desired biological or material properties. nih.gov Incorporating this compound and its derivatives into HTS campaigns could lead to the discovery of novel bioactive molecules. nih.gov The unique three-dimensional structure of the azetidine ring is considered a valuable scaffold in medicinal chemistry. chemrxiv.orgrsc.orgchemrxiv.org By systematically synthesizing a library of compounds based on the this compound core and screening them against a variety of biological targets, researchers can efficiently probe new areas of chemical space. This approach has the potential to identify lead compounds for the development of new therapeutics. nih.gov

Q & A

Q. Optimization Tips :

  • Temperature Control : Azetidines are sensitive to ring-opening at high temperatures; maintain reactions below 60°C.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance benzyloxy group introduction .
  • Byproduct Analysis : Monitor for over-alkylation using LC-MS or TLC.

How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 3.5–4.0 ppm (benzyloxy CH₂), δ 1.2–1.5 ppm (3,3-dimethyl groups), and δ 3.0–3.3 ppm (azetidine N-CH₂) .
    • ¹³C NMR : Confirm quaternary carbons (azetidine ring) and benzyloxy aromatic carbons.
  • IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~2800 cm⁻¹ (C-H stretching of dimethyl groups) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 206.29 (calculated for C₁₃H₁₈O₂N) .

Validation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

What strategies are effective in resolving contradictions in spectral data when synthesizing this compound derivatives?

Advanced Research Question
Common Contradictions :

  • Discrepancies in NMR chemical shifts due to solvent effects or impurities.
  • Unexpected mass fragments suggesting degradation.

Q. Resolution Methods :

  • Multi-Solvent NMR : Acquire spectra in CDCl₃, DMSO-d₆, and D₂O to assess solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between azetidine protons and benzyloxy groups .
  • Parallel Synthesis : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

Case Study : If a byproduct is detected at m/z 240, hypothesize diastereomer formation and test chiral HPLC separation .

How can computational modeling predict the reactivity of the azetidine ring in this compound under various conditions?

Advanced Research Question
Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model ring strain energy (≈25–30 kcal/mol for azetidines) and predict sites for nucleophilic attack .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .

Q. Applications :

  • Acid/Base Stability : Predict protonation states at the azetidine nitrogen using pKa calculations (e.g., ACD/Labs).
  • Thermal Decomposition : Identify transition states for ring-opening pathways at elevated temperatures .

Validation : Correlate computational results with experimental TGA/DSC data to refine models.

What experimental design considerations are critical for studying the biological activity of this compound?

Advanced Research Question
Key Factors :

  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid cellular toxicity .
  • Stability Assays : Monitor compound integrity in PBS (pH 7.4) via HPLC over 24 hours.
  • Biological Targets : Prioritize assays for GPCRs or kinases, as azetidines often modulate these .

Controls : Include 3,3-dimethylazetidine (without benzyloxy) to isolate substituent effects.

How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield?

Advanced Research Question
Challenges :

  • Exothermic reactions during benzyloxy introduction.
  • Purification difficulties due to viscous byproducts.

Q. Solutions :

  • Flow Chemistry : Use microreactors to control heat dissipation and improve mixing .
  • Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) to enhance crystal formation.
  • Process Analytics : Implement inline PAT (Process Analytical Technology) for real-time yield monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.